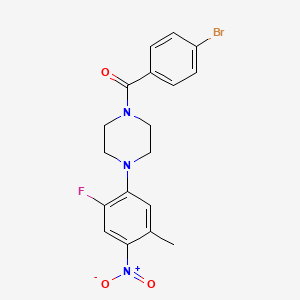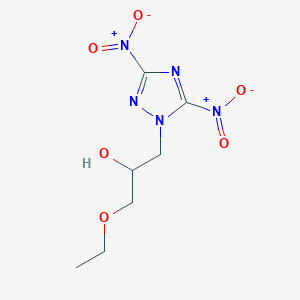![molecular formula C15H11Cl2NO B5003607 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5003607.png)
3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one, also known as DAPK, is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a member of the chalcone family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. This compound has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to regulate the activity of various proteins involved in the development and progression of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects on the body, including the regulation of cell cycle progression, apoptosis, and protein synthesis. Studies have shown that this compound can modulate the activity of various enzymes and proteins involved in these processes, leading to changes in cellular function and behavior.
実験室実験の利点と制限
The use of 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one in laboratory experiments offers several advantages, including its high potency and specificity for certain cellular targets. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many potential future directions for research on 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one, including the development of new therapeutic applications for the compound and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound, as well as its interactions with other drugs and compounds. Overall, this compound represents a promising area of research with many potential applications in the field of medicine.
合成法
The synthesis of 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. These methods involve the reaction of an aldehyde or ketone with a substituted benzaldehyde in the presence of a base catalyst, resulting in the formation of a chalcone intermediate. The chalcone intermediate can then be further reacted with an amine compound to yield the final product, this compound.
科学的研究の応用
3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one has been extensively researched for its potential applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Studies have shown that this compound has anti-tumor effects, inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing the accumulation of toxic proteins in the brain.
特性
IUPAC Name |
(E)-3-(2,3-dichloroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-7-4-8-13(15(12)17)18-10-9-14(19)11-5-2-1-3-6-11/h1-10,18H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKYUPCIFJPQSM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5003524.png)

![1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5003548.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B5003555.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-phenylpropyl)thiourea](/img/structure/B5003561.png)
![2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5003569.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide](/img/structure/B5003573.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5003582.png)
![2-imino-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B5003584.png)
![3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003592.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5003593.png)
![1-[3-(2,4-dichlorophenoxy)propyl]piperidine](/img/structure/B5003601.png)

![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]malononitrile](/img/structure/B5003613.png)